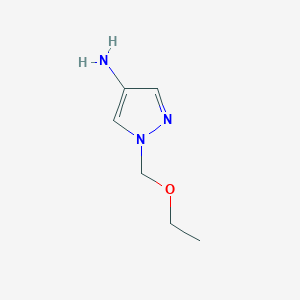

1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C6H11N3 . It is a unique chemical that falls under the category of heterocyclic building blocks .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, has been demonstrated in various studies . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is represented by the SMILES stringCc1cc(CN)nn1C . This indicates that the compound contains a pyrazole ring with two methyl groups and a methanamine group attached to it . Chemical Reactions Analysis

Pyrazole-based ligands, including “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis

“1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a solid compound . It has a predicted density of 1.12±0.1 g/cm3 . The compound is colorless to light yellow in appearance .科学研究应用

Development of Antidiabetic Agents

This compound serves as a precursor in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These molecules have shown promise as selective and orally active dipeptidylpeptidase 4 inhibitors, which are a class of antidiabetic agents.

Catechol Oxidation Studies

In biochemical research, 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be used to study catecholase activity . This is important for understanding the mechanisms of enzyme mimetics and could lead to the development of new therapeutic agents or industrial catalysts.

Ligand Synthesis for Coordination Chemistry

The compound is utilized in the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands . These ligands are crucial for forming complexes with metals, which have applications ranging from catalysis to materials science.

Biological Potential in Drug Discovery

Pyrazole derivatives, including those synthesized from this compound, have been explored for their biological potential . They are investigated for various pharmacological activities, including antiviral, antibacterial, and anticancer properties.

作用机制

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

安全和危害

The compound is classified under GHS07 for safety, with hazard statements H315-H319-H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

未来方向

Pyrazole-based ligands, including “1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride”, have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents . They also serve as agents for the formation of metal organic frameworks . Therefore, these compounds hold promising potential for further developments in these areas.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-dimethyl-1H-pyrazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine with hydrochloric acid to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride." ] } | |

CAS 编号 |

1185555-25-2 |

产品名称 |

1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride |

分子式 |

C6H12ClN3 |

分子量 |

161.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)